(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
Brand Name:
Vulcanchem
CAS No.:
105931-70-2
VCID:
VC0012150
InChI:
InChI=1S/C30H47N13O7/c31-19(8-4-10-37-29(32)33)24(45)43-23(15-44)27(48)40-20(9-5-11-38-30(34)35)25(46)41-21(13-18-14-36-16-39-18)26(47)42-22(28(49)50)12-17-6-2-1-3-7-17/h1-3,6-7,14,16,19-23,44H,4-5,8-13,15,31H2,(H,36,39)(H,40,48)(H,41,46)(H,42,47)(H,43,45)(H,49,50)(H4,32,33,37)(H4,34,35,38)/t19-,20-,21-,22-,23-/m0/s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N
Molecular Formula:
C30H47N13O7
Molecular Weight:
701.8 g/mol
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
CAS No.: 105931-70-2
Main Products
VCID: VC0012150
Molecular Formula: C30H47N13O7
Molecular Weight: 701.8 g/mol
CAS No. | 105931-70-2 |
---|---|
Product Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
Molecular Formula | C30H47N13O7 |
Molecular Weight | 701.8 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C30H47N13O7/c31-19(8-4-10-37-29(32)33)24(45)43-23(15-44)27(48)40-20(9-5-11-38-30(34)35)25(46)41-21(13-18-14-36-16-39-18)26(47)42-22(28(49)50)12-17-6-2-1-3-7-17/h1-3,6-7,14,16,19-23,44H,4-5,8-13,15,31H2,(H,36,39)(H,40,48)(H,41,46)(H,42,47)(H,43,45)(H,49,50)(H4,32,33,37)(H4,34,35,38)/t19-,20-,21-,22-,23-/m0/s1 |
Standard InChIKey | BQHYMGBEIRHLBK-VUBDRERZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |
Sequence | RSRHF |
PubChem Compound | 14818848 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume